1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine-2,5-dione core, substituted with a methoxyphenyl group and a piperidinylphenylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methoxyphenyl Group:
Attachment of Piperidinylphenylamino Group: This step involves nucleophilic substitution reactions where the piperidinylphenylamino group is introduced to the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-((4-(morpholin-4-yl)phenyl)amino)pyrrolidine-2,5-dione
- 1-(4-Methoxyphenyl)-3-((4-(pyrrolidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
- 1-(4-Methoxyphenyl)-3-((4-(piperazin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
Uniqueness
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylphenylamino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-19-11-9-18(10-12-19)25-21(26)15-20(22(25)27)23-16-5-7-17(8-6-16)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDRIMGJQQFAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.